N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 946266-01-9
VCID: VC7399678
InChI: InChI=1S/C20H22N2O2S/c23-19(15-5-1-2-6-15)21-16-10-9-14-7-3-11-22(17(14)13-16)20(24)18-8-4-12-25-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,23)
SMILES: C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.47

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide

CAS No.: 946266-01-9

Cat. No.: VC7399678

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide - 946266-01-9

Specification

CAS No. 946266-01-9
Molecular Formula C20H22N2O2S
Molecular Weight 354.47
IUPAC Name N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide
Standard InChI InChI=1S/C20H22N2O2S/c23-19(15-5-1-2-6-15)21-16-10-9-14-7-3-11-22(17(14)13-16)20(24)18-8-4-12-25-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,23)
Standard InChI Key FIHYVVRDLWNHNP-UHFFFAOYSA-N
SMILES C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2

Introduction

Synthesis of Related Compounds

The synthesis of compounds similar to N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. These processes often start with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the carboxamide group. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Biological Activities of Similar Compounds

Compounds with structural similarities to N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide exhibit a range of biological activities:

  • Antimicrobial Activity: Thiophene and quinoline derivatives are known for their antibacterial and antifungal properties .

  • Anticancer Properties: Tetrahydroquinoline derivatives have shown cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: Some derivatives inhibit enzymes related to inflammation, such as cyclooxygenase (COX) enzymes.

Structural Features and Biological Activity

Compound NameStructure FeaturesBiological Activity
1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolineThiophene and tetrahydroquinolineAntimicrobial properties
N-(2,4-dimethylphenyl)-1-(thiophene-2-carbonyl)piperidinePiperidine ring additionAnticancer activity
2-(4-Fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]acetamideAcetamide functionalityPotential anti-inflammatory effects

Potential Applications

Given the biological activities of similar compounds, N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide could have potential applications in:

  • Pharmaceuticals: As a candidate for drug development due to its potential anticancer, antimicrobial, and anti-inflammatory properties.

  • Research Tools: In scientific research for studying biological pathways and mechanisms related to disease progression.

Future Research Directions

Further research is needed to fully understand the synthesis, properties, and biological activities of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide. This includes:

  • Synthesis Optimization: Developing efficient synthesis methods to improve yield and purity.

  • Biological Evaluation: Conducting comprehensive biological assays to determine its specific biological activities and potential therapeutic applications.

  • Molecular Modeling: Using computational tools to predict its interaction with biological targets and optimize its structure for enhanced activity.

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